molecular formula C47H59NO17 B1667006 Altromycin F CAS No. 134887-78-8

Altromycin F

Katalognummer B1667006
CAS-Nummer: 134887-78-8
Molekulargewicht: 910 g/mol
InChI-Schlüssel: GCSUFJBMYLHGSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Altromycin F is a novel pluramycin-like antibiotic

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Altromycin F, part of the altromycins group, demonstrates significant antibacterial activity. This novel anthraquinone-derived antibiotic, produced by an actinomycete isolated from South African soil, shows efficacy against Gram-positive bacteria, particularly Streptococci and Staphylococci, with MICs (Minimum Inhibitory Concentrations) ranging from 0.2 to 3.12 micrograms/ml (Jackson et al., 1990).

Interaction with DNA

Altromycin F is noted for its interaction with DNA, particularly in the context of cancer research. It belongs to the pluramycin family of antitumor antibiotics, which interact with DNA in complex ways. Studies using nuclear magnetic resonance and mass spectrometry have shown that altromycin B, a relative of altromycin F, forms a specific adduct with DNA by intercalating into the DNA structure and reacting with guanine at the N7 position (Sun et al., 1993).

Interaction with Metal Complexes

Research into altromycin F's interaction with various metal complexes reveals insights into its potential mechanisms in antitumor activity. For instance, its interactions with platinum(II) and palladium(II) metal complexes with calf thymus DNA have been studied, demonstrating that these complexes can induce structural transitions in DNA and stabilize the double helix. Such interactions suggest a synergistic effect that may be relevant in anticancer applications (Nikolis et al., 2003).

Alkylation and Sequence Specificity

Further investigations into the pluramycin family, including altromycin F, have revealed their capability to alkylate DNA in a sequence-specific manner. This process involves intercalation into the DNA helix and direction of N7-alkylation of guanine, which is influenced by the positioning of carbohydrate substituents in both the major and minor grooves of DNA (Hansen et al., 1995).

Antitumor Properties

Altromycins, including altromycin F, have been identified as a new family of antibiotics with potent cytotoxic activity against various tumor cell lines. This highlights their potential as antitumor agents, contributing to the growing interest in their mechanism of action and therapeutic applications (McAlpine et al., 1994).

Eigenschaften

CAS-Nummer

134887-78-8

Produktname

Altromycin F

Molekularformel

C47H59NO17

Molekulargewicht

910 g/mol

IUPAC-Name

methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate

InChI

InChI=1S/C47H59NO17/c1-18-35(50)27(57-9)16-30(61-18)64-44-20(3)60-28(17-46(44,5)48(7)8)22-12-13-23-32(38(22)53)39(54)33-25(37(23)52)14-24(31-26(49)15-29(63-41(31)33)47(6)21(4)65-47)34(45(56)59-11)42-40(55)43(58-10)36(51)19(2)62-42/h12-15,18-21,27-28,30,34-36,40,42-44,50-51,53,55H,16-17H2,1-11H3

InChI-Schlüssel

GCSUFJBMYLHGSO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)C(=O)OC)O)C)OC)O

Kanonische SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)C(=O)OC)O)C)OC)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Altromycin F; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altromycin F
Reactant of Route 2
Altromycin F
Reactant of Route 3
Altromycin F
Reactant of Route 4
Altromycin F
Reactant of Route 5
Altromycin F
Reactant of Route 6
Altromycin F

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.